[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride
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Overview
Description
2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE is a chemical compound with the molecular formula C6H4ClNO4S and a molecular weight of 221.62 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE typically involves the reaction of 2H-[1,3]dioxolo[4,5-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. These reactions typically occur through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar compounds to 2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE include:
2H-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid: This compound has a similar dioxolo-pyridine structure but with a carboxylic acid group instead of a sulfonyl chloride.
[1,3]dioxolo-chromeno[2,3-b]pyridines: These compounds have a similar dioxolo structure but with different functional groups and applications.
The uniqueness of 2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE lies in its sulfonyl chloride group, which imparts specific reactivity and applications in chemical synthesis.
Properties
Molecular Formula |
C6H4ClNO4S |
---|---|
Molecular Weight |
221.62 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(9,10)4-1-5-6(8-2-4)12-3-11-5/h1-2H,3H2 |
InChI Key |
FUBBUGXSBMOPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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